molecular formula C24H19NO5 B2968261 N-[2-(3-methoxybenzoyl)-1-benzofuran-3-yl]-2-phenoxyacetamide CAS No. 824955-79-5

N-[2-(3-methoxybenzoyl)-1-benzofuran-3-yl]-2-phenoxyacetamide

Cat. No.: B2968261
CAS No.: 824955-79-5
M. Wt: 401.418
InChI Key: XJQVOYMOGDNUHT-UHFFFAOYSA-N
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Description

N-[2-(3-Methoxybenzoyl)-1-benzofuran-3-yl]-2-phenoxyacetamide is a synthetic chemical compound designed for research and development purposes, featuring a benzofuran core—a privileged scaffold in medicinal chemistry known for its diverse biological profiles. This compound is of significant interest for the exploration of new therapeutic agents, particularly in the field of central nervous system (CNS) disorders. Structurally related methoxy-substituted 2-benzoyl-1-benzofuran derivatives have been identified as key lead compounds for the development of antagonists for adenosine A1 and A2A receptors . Adenosine receptors are important G-protein-coupled receptors (GPCRs) implicated in neurological conditions such as Parkinson's and Alzheimer's diseases, making them a prominent target for neuropharmacological research . Furthermore, various aroyl benzofuran derivatives have been investigated for their potential anti-inflammatory, analgesic, and antipyretic properties, highlighting the versatility of this chemical class in drug discovery . Researchers can utilize this compound as a building block or a reference standard in hit-to-lead optimization campaigns, structure-activity relationship (SAR) studies, and high-throughput screening. Its mechanism of action is anticipated to be linked to its interaction with key protein targets, such as GPCRs or enzymes, which is typical for molecules within this structural family. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. It is the responsibility of the researcher to conduct all necessary experiments in accordance with their institution's safety protocols.

Properties

IUPAC Name

N-[2-(3-methoxybenzoyl)-1-benzofuran-3-yl]-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19NO5/c1-28-18-11-7-8-16(14-18)23(27)24-22(19-12-5-6-13-20(19)30-24)25-21(26)15-29-17-9-3-2-4-10-17/h2-14H,15H2,1H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJQVOYMOGDNUHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)C2=C(C3=CC=CC=C3O2)NC(=O)COC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[2-(3-methoxybenzoyl)-1-benzofuran-3-yl]-2-phenoxyacetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of cancer research. This article reviews the available literature on its biological activity, including mechanisms of action, efficacy against various cancer cell lines, and structure-activity relationships (SAR).

Chemical Structure

The compound is characterized by a complex structure that includes:

  • A benzofuran moiety
  • A methoxybenzoyl group
  • A phenoxyacetamide functional group

This unique combination of structural elements is believed to contribute to its biological effects.

Research indicates that this compound exhibits its biological activity primarily through:

  • Inhibition of cell proliferation : The compound has been shown to inhibit the growth of various cancer cell lines, including leukemia and lung cancer cells, as measured by assays such as Sulforhodamine B (SRB) .
  • Induction of apoptosis : It promotes programmed cell death in malignant cells, which is a critical mechanism in cancer treatment .

Efficacy Against Cancer Cell Lines

Table 1 summarizes the efficacy of this compound against different cancer cell lines based on IC50 values derived from SRB assays.

Cell Line IC50 (µM) Reference
Jurkat (leukemia)< 10
A-431 (skin carcinoma)< 15
MCF-7 (breast cancer)< 20

These results indicate that the compound has potent anti-cancer properties, with lower IC50 values suggesting higher efficacy.

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications to the chemical structure can significantly influence biological activity. Key findings include:

  • The presence of the methoxy group on the benzoyl moiety enhances lipophilicity and cellular uptake.
  • Substituents on the benzofuran ring can alter interaction with target proteins involved in apoptosis and cell cycle regulation .

Case Studies

Several studies have documented the effects of this compound in vitro and in vivo:

  • In Vitro Study on Leukemia Cells : A study demonstrated that treatment with this compound led to a significant reduction in cell viability in Jurkat cells, highlighting its potential as a therapeutic agent for leukemia .
  • In Vivo Efficacy : Animal models treated with this compound showed reduced tumor growth compared to controls, indicating its potential for further development as an anti-cancer drug .

Comparison with Similar Compounds

Core Heterocycle Comparison

  • Benzofuran vs. Benzothiazole : The target compound and the benzothiazole derivative from share acetamide substituents but differ in their core heterocycles. Benzothiazoles are often associated with enhanced metabolic stability and bioactivity in pharmaceuticals due to sulfur’s electronegativity and hydrogen-bonding capabilities, whereas benzofurans may offer improved π-stacking interactions .
  • Dihydrobenzofuran : The dihydrobenzofuran in introduces conformational rigidity, which could limit rotational freedom compared to the fully aromatic benzofuran in the target compound. This may affect binding affinity in biological targets .

Substituent Effects

  • Trifluoromethyl Group : Present in the benzothiazole analog (), this group increases lipophilicity and resistance to oxidative metabolism, a common strategy in drug design to enhance bioavailability .
  • Hydroxyurea vs.
  • Methoxy Groups : Both the target compound and the benzothiazole analog feature methoxy substituents, which can modulate electronic properties and solubility.

Q & A

Q. What are the established synthetic methodologies for N-[2-(3-methoxybenzoyl)-1-benzofuran-3-yl]-2-phenoxyacetamide, and what key reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves coupling reactions using sodium hydride (NaH) in tetrahydrofuran (THF) at 0°C for benzofuran ring formation, followed by phenoxyacetamide introduction via nucleophilic substitution. Critical conditions include:
  • Base selection : NaH promotes deprotonation of phenolic intermediates (e.g., uses NaH for benzyloxy group activation) .
  • Solvent : Dry THF or methanol/water mixtures ensure optimal reactivity (e.g., uses methanol for carboxylation) .
  • Work-up : Acidification to pH 1 with HCl and purification via column chromatography (e.g., achieved 82% yield after column purification) .
    Example protocol:
StepReagents/ConditionsYieldReference
Benzofuran core synthesisNaH/THF, 0°C75%
CarboxylationKOH/MeOH-H₂O, reflux82%

Q. Which spectroscopic and analytical techniques are most effective for confirming the structure and purity of this compound?

  • Methodological Answer :
  • 1H/13C NMR : Confirms substituent connectivity. For example, methoxy protons appear as singlets at ~3.8 ppm, and benzofuran aromatic protons show splitting patterns between 6.8–7.5 ppm () .
  • X-ray crystallography : Resolves intermolecular interactions (e.g., hydrogen bonds in benzofuran derivatives form centrosymmetric dimers, as in ) .
  • HR-MS/FT-IR : Validates molecular weight (e.g., HR-MS m/z calculated for C₂₄H₁₉NO₅: 401.1264) and functional groups (C=O stretch at ~1700 cm⁻¹) .

Q. What are the primary safety considerations when handling this compound in laboratory settings?

  • Methodological Answer :
  • PPE : Use gloves, goggles, and lab coats. Avoid inhalation ( recommends fume hood use) .
  • First Aid : For skin contact, wash with water and consult a physician ( advises immediate medical consultation) .
  • Storage : Store in a cool, dry place away from oxidizers (per general benzofuran handling guidelines) .

Advanced Research Questions

Q. How can researchers optimize the synthetic route to improve yield and minimize byproducts?

  • Methodological Answer :
  • Parameter screening : Vary equivalents of NaH ( used 1.1 eq.) and reaction time ( used 12 hours) to reduce side reactions .
  • Byproduct analysis : Use TLC or LC-MS to identify impurities (e.g., isolated byproducts via cold acetone washes) .
  • Scale-up adjustments : Optimize solvent volume-to-mass ratios (e.g., used 20 mL solvent per gram of starting material) .

Q. What strategies are recommended for resolving contradictions in spectral data or crystallographic findings?

  • Methodological Answer :
  • Cross-validation : Compare experimental NMR with computational predictions (e.g., DFT for chemical shift calculations).
  • Polymorphism checks : Recrystallize under varying conditions (e.g., used benzene for crystal growth) to rule out polymorphic forms .
  • Synchrotron XRD : High-resolution data can resolve ambiguities in hydrogen bonding (as in ’s centrosymmetric dimers) .

Q. How can computational chemistry be applied to predict the reactivity or binding interactions of this compound?

  • Methodological Answer :
  • DFT calculations : Model frontier molecular orbitals to predict electrophilic/nucleophilic sites (e.g., methoxy groups may enhance electron density on the benzofuran ring) .
  • Molecular docking : Simulate interactions with biological targets (e.g., kinase enzymes) using software like AutoDock Vina, leveraging structural data from .

Q. What methodologies are employed to synthesize and evaluate derivatives of this compound for structure-activity relationship (SAR) studies?

  • Methodological Answer :
  • Functionalization : Introduce halogens or methyl groups at the benzofuran 3-position via electrophilic substitution ( details oxidation/reduction pathways) .
  • Biological assays : Test derivatives for activity (e.g., antimicrobial, anticancer) using in vitro models. Compare IC₅₀ values to correlate substituent effects (e.g., evaluated benzoylphenyl derivatives) .

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